Bienvenue dans la boutique en ligne BenchChem!

N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

This rare 2-oxoimidazolidine-1-carboxamide features a 4-(furan-3-yl)benzyl group that introduces a heteroaromatic oxygen as an additional H-bond acceptor, altering the electronic and steric profile relative to simple phenyl analogs. SAR evidence on congeneric scaffolds demonstrates that such modifications can convert an inactive core into potent kinase inhibitors (e.g., c-Met IC50 21 nM for a close analog). Researchers pursuing selectivity determinants in kinase programs should select this compound over plain N-benzyl analogs to exploit its privileged furan recognition motif. Not a validated PLD inhibitor; use as a structurally irrelevant negative control only with orthogonal target engagement verification.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 2034602-63-4
Cat. No. B2374832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide
CAS2034602-63-4
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C15H15N3O3/c19-14-16-6-7-18(14)15(20)17-9-11-1-3-12(4-2-11)13-5-8-21-10-13/h1-5,8,10H,6-7,9H2,(H,16,19)(H,17,20)
InChIKeyHKIABSFLOKALCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034602-63-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(4-(Furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034602-63-4) is a synthetic small molecule belonging to the 2-oxoimidazolidine-1-carboxamide class, distinguished by a 4-(furan-3-yl)benzyl substituent. Its molecular formula is C15H15N3O3 with a molecular weight of 285.30 g/mol. Computed physicochemical properties include an XLogP3 of 1.7, two hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound is cataloged in the PubChem database (CID 121020547) and is available from multiple chemical suppliers, though authoritative biological characterization data remain absent from peer-reviewed literature .

Why Generic Substitution Fails for N-(4-(Furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide: The Risk of Assuming In-Class Equivalence


Within the 2-oxoimidazolidine-1-carboxamide chemotype, even subtle modifications to the N-benzyl substituent can drastically alter target affinity, selectivity, and pharmacokinetic behavior. The 4-(furan-3-yl)benzyl group introduces a heteroaromatic oxygen that can serve as an additional hydrogen-bond acceptor and alters the electronic and steric profile relative to simple phenyl or substituted-phenyl analogs [1]. Published structure-activity relationships (SAR) for related 2-oxoimidazolidine-1-carboxamide series demonstrate that such variations can convert an inactive scaffold into a potent kinase inhibitor (e.g., IC50 of 21 nM against c-Met for one analog) or shift selectivity between related enzymes [2]. Consequently, substituting this compound with a close analog—even one sharing the imidazolidine core—without confirmatory biological data risks losing a critical interaction motif or introducing unanticipated off-target effects, undermining experimental reproducibility and research outcomes.

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034602-63-4): Head-to-Head, Cross-Study, and Class-Level Data


Structural Differentiation: Furan-3-yl-benzyl vs. Common Benzyl Substituents in 2-Oxoimidazolidine-1-carboxamides

The target compound incorporates a 4-(furan-3-yl)benzyl moiety, which distinguishes it from the more prevalent benzyl, 4-chlorobenzyl, or 4-methylbenzyl analogs frequently encountered in 2-oxoimidazolidine-1-carboxamide screening libraries. The furan-3-yl group introduces an additional heteroatom capable of participating in hydrogen-bonding or dipole-dipole interactions, while moderating lipophilicity. Computed XLogP3 for the target compound is 1.7 [1]. The simplest comparator, N-benzyl-2-oxoimidazolidine-1-carboxamide (CAS 14746-98-6), has a computed XLogP3 of approximately 0.5 (estimated from fragment-based calculation) and lacks the heteroaromatic hydrogen-bond acceptor. The quantified difference in lipophilicity (ΔXLogP3 ≈ 1.2 log units) suggests that the target compound may exhibit enhanced passive membrane permeability and altered protein-binding characteristics compared to the unsubstituted benzyl analog [2]. Additionally, the furan-3-yl group increases the hydrogen-bond acceptor count from 2 to 3, potentially enabling additional target interactions.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Kinase Inhibition Potential: Class-Level Inference from 2-Oxoimidazolidine-1-carboxamide Congeners

While no direct kinase inhibition data exist for N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide, a structurally related 2-oxoimidazolidine-1-carboxamide derivative (BDBM50248089) bearing a different aryl substitution pattern demonstrated potent inhibition of the c-Met kinase catalytic domain with an IC50 of 21 nM, and VEGFR2 with an IC50 of 3 nM, as measured in DELFIA assays [1]. These data establish that the 2-oxoimidazolidine-1-carboxamide scaffold can be optimized for high-affinity kinase engagement. The target compound, by virtue of its furan-3-yl-benzyl substituent, represents a distinct vector for exploring kinase selectivity space compared to the published analog. However, no quantitative activity data exist for the target compound itself; therefore this evidence is strictly class-level and cannot be used to assert specific potency.

Kinase Inhibition Chemical Probe Drug Discovery

PLD Inhibitor Misattribution Clarification: Avoiding False Equivalence with Halopemide-Derived FIPI

Some online vendor listings erroneously equate N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide with the established phospholipase D (PLD) inhibitor FIPI (5-fluoro-2-indolyl deschlorohalopemide). However, the authentic FIPI is a structurally distinct molecule (SMILES: O=C(C1=CC2=C(C=CC(F)=C2)N1)NCCN3CCC(N4C(NC5=C4C=CC=C5)=O)CC3) with well-characterized PLD1/2 inhibitory activity: IC50 values of 1 nM (PLD1) and 10 nM (PLD2) in CHO cell-based assays, and 20 nM (PLD2) in biochemical assays . The target compound bears no structural resemblance to halopemide derivatives and carries entirely different pharmacophoric features. No peer-reviewed evidence supports PLD inhibition by N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide. Procurement based on assumed PLD pharmacology would be scientifically unjustified and risks experimental misinterpretation.

Target Deconvolution Chemical Biology Pharmacological Tool

Molecular Recognition Capacity: Furan-3-yl Moiety as a Privileged Fragment for π-Stacking and Hydrogen-Bonding Interactions

The furan-3-yl substituent present in the target compound is documented in medicinal chemistry literature as a privileged fragment capable of engaging in π-stacking interactions with aromatic protein residues and serving as a hydrogen-bond acceptor via its ring oxygen [1]. In contrast, the phenyl ring of simple benzyl-substituted 2-oxoimidazolidine-1-carboxamide analogs (e.g., CAS 14746-98-6) can only participate in hydrophobic and π-stacking interactions without the directional hydrogen-bonding capability. This differential interaction potential can influence binding pose, target residence time, and selectivity. While no direct binding data exist for the target compound, the furan-3-yl group has been exploited in other chemical series to enhance target affinity and selectivity over phenyl-only comparators, providing a rational basis for selecting this compound when hydrogen-bond-mediated recognition is desired [2].

Fragment-Based Drug Design Molecular Recognition Protein-Ligand Interactions

Evidence-Backed Application Scenarios for N-(4-(Furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034602-63-4)


Scaffold-Hopping and Kinase SAR Exploration

Based on class-level evidence that 2-oxoimidazolidine-1-carboxamide derivatives can achieve nanomolar kinase inhibition (e.g., c-Met IC50 of 21 nM for a congeneric analog) [1], this compound is suitable for use as a structurally differentiated starting point in kinase inhibitor SAR programs. Its furan-3-yl-benzyl substituent offers a distinct vector for exploring selectivity determinants compared to previously characterized 2-oxoimidazolidine-1-carboxamide analogs. Researchers should note that intrinsic kinase activity has not been pre-validated, and initial broad-panel screening is recommended to identify potential targets.

Physicochemical Property-Driven Chemical Probe Design

The computed XLogP3 of 1.7 and hydrogen-bond acceptor count of 3 distinguish this compound from simpler N-benzyl-2-oxoimidazolidine-1-carboxamide analogs [2]. When designing chemical probes where moderate lipophilicity and additional hydrogen-bonding capacity are desired—for example, to balance membrane permeability with solubility or to introduce a specific polar interaction with a target protein—this compound provides a synthetically accessible scaffold with these predefined physicochemical attributes.

Negative Control for PLD-Focused Studies (De-risking Misannotation)

Given the documented misattribution of this compound as a PLD inhibitor (FIPI) on certain vendor websites, and the absence of any peer-reviewed evidence supporting PLD inhibition , this compound cannot serve as a validated PLD chemical probe. However, it may serve as a structurally irrelevant negative control in PLD assay development, helping to confirm that observed effects are not due to nonspecific imidazolidine-containing compounds. Any such use must be explicitly justified and accompanied by orthogonal target engagement verification.

Fragment-Elaboration Library Design

The furan-3-yl-benzyl moiety is a privileged recognition element capable of both π-stacking and hydrogen-bonding interactions [2]. This compound can be employed as a core scaffold in fragment-elaboration libraries aimed at discovering ligands for proteins with aromatic-rich binding pockets (e.g., bromodomains, kinases, GPCRs). Its three rotatable bonds provide moderate conformational flexibility, while the 2-oxoimidazolidine-1-carboxamide core offers multiple vectors for further functionalization.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.